molecular formula C17H24ClN3O2 B2524688 3-[2-[2-(2-Aminoethyl)piperidin-1-yl]-2-oxoethyl]-2,3-dihydroisoindol-1-one;hydrochloride CAS No. 2418734-42-4

3-[2-[2-(2-Aminoethyl)piperidin-1-yl]-2-oxoethyl]-2,3-dihydroisoindol-1-one;hydrochloride

Cat. No. B2524688
CAS RN: 2418734-42-4
M. Wt: 337.85
InChI Key: JUYNGTFAOGIBJU-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The Boulton–Katritzky rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles was observed at room temperature in H2O, DMF + H2O, and in the presence of HCl . Hydrolysis of 3,5-disubstituted 1,2,4-oxadiazoles under the first two conditions gave 2-amino-1,5-diazaspiro[4.5]dec-1-en-5-ium benzoates, while the action of HCl on 3,5-disubstituted 1,2,4-oxadiazoles produced their hydrochlorides along with 2-amino-1,5-diazaspiro[4.5]dec-1-en-5-ium chloride hydrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they have a melting point of 67-70 °C and a boiling point of 186 °C (lit.) . The density is 0.899 g/mL at 25 °C (lit.) .

Scientific Research Applications

Mechanism of Action

Piperidine derivatives have been found to have various pharmacological applications . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .

Future Directions

Piperidines and their derivatives continue to be an area of active research due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.

properties

IUPAC Name

3-[2-[2-(2-aminoethyl)piperidin-1-yl]-2-oxoethyl]-2,3-dihydroisoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2.ClH/c18-9-8-12-5-3-4-10-20(12)16(21)11-15-13-6-1-2-7-14(13)17(22)19-15;/h1-2,6-7,12,15H,3-5,8-11,18H2,(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYNGTFAOGIBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCN)C(=O)CC2C3=CC=CC=C3C(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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